molecular formula C14H17F3N4O B2905000 2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034411-34-0

2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2905000
CAS No.: 2034411-34-0
M. Wt: 314.312
InChI Key: QLADFVLXQQYUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H17F3N4O and its molecular weight is 314.312. The purity is usually 95%.
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Scientific Research Applications

N-Dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives are clinically significant, particularly in treating depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites interact with various neurotransmitter receptors, highlighting the complex disposition and pharmacological implications of arylpiperazine derivatives, including those structurally related to the specified compound (Caccia, 2007).

Dipeptidyl Peptidase IV Inhibitors

Compounds containing pyrimidine, such as the mentioned chemical, are explored for their therapeutic potential, including as dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV inhibitors are significant in managing type 2 diabetes mellitus, suggesting a potential application area for pyrimidine-containing compounds in therapeutic interventions for diabetes (Mendieta, Tarragó, & Giralt, 2011).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine, as a core structure, has been highlighted for its medicinal importance, including in compounds with anti-mycobacterial properties. This indicates the potential use of piperazine-containing compounds, such as the one , in developing treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains (Girase et al., 2020).

Piperazine Derivatives for Therapeutic Use

The versatility of piperazine derivatives spans across various therapeutic areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. This underscores the chemical's potential in a wide range of pharmaceutical developments (Rathi, Syed, Shin, & Patel, 2016).

Macozinone for Tuberculosis Treatment

The development of macozinone, a piperazine-benzothiazinone, for treating tuberculosis showcases the significant impact of piperazine derivatives in addressing global health challenges, such as TB. This highlights the potential application of similar compounds in developing more efficient drug regimens for TB treatment (Makarov & Mikušová, 2020).

Properties

IUPAC Name

2-cyclopropyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)7-10-1-2-10/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLADFVLXQQYUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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